![molecular formula C16H17N7O3 B2566382 N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034534-55-7](/img/structure/B2566382.png)
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C16H17N7O3 and its molecular weight is 355.358. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
The synthesis and antimycobacterial screening of new derivatives have been extensively studied. For instance, compounds have been developed with significant activity against Mycobacterium tuberculosis, showcasing the potential of such compounds as lead molecules for further drug development. These compounds have demonstrated promising minimum inhibitory concentration (MIC) values and lack of toxicity against normal cell lines, highlighting their suitability for advancing into drug development stages (Nayak et al., 2016).
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, thiosemicarbazide derivatives have been utilized as building blocks in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, demonstrating the compound's versatility in creating bioactive molecules with potential antimicrobial assessment (Elmagd et al., 2017).
Anticancer Evaluation
The design and synthesis of novel compounds, starting from specific precursors, have led to the identification of derivatives with significant anticancer activity against various cancer cell lines. This highlights the potential of these compounds in oncological research, providing a foundation for developing new anticancer agents (Ravinaik et al., 2021).
Antimicrobial Evaluation
Compounds synthesized from such precursors have also been evaluated for their antimicrobial activity, including activity against bacteria and fungi. Some synthesized derivatives exhibited higher activity than others, underscoring the impact of structural variations on antimicrobial efficacy. This aspect of research opens avenues for developing new antimicrobial agents that can be effective against resistant strains (Aytemir et al., 2003).
Mechanism of Action
Target of action
Oxadiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Tetrazole derivatives are also known to interact with various biological targets, but the specific targets would depend on the exact structure of the compound .
Mode of action
The mode of action of oxadiazole and tetrazole derivatives can vary widely, depending on their exact structure and the biological target they interact with .
Biochemical pathways
Oxadiazole and tetrazole derivatives can affect various biochemical pathways. For example, some oxadiazole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxadiazole and tetrazole derivatives can vary widely, depending on their exact structure .
Result of action
The molecular and cellular effects of oxadiazole and tetrazole derivatives can vary widely, depending on their exact structure and the biological target they interact with .
Action environment
The action, efficacy, and stability of oxadiazole and tetrazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c24-16(12-2-1-3-13(8-12)23-10-18-21-22-23)17-9-14-19-15(20-26-14)11-4-6-25-7-5-11/h1-3,8,10-11H,4-7,9H2,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXUXHNDMCBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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